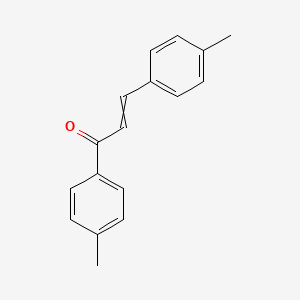

1,3-Di-p-tolylprop-2-en-1-one

描述

Contextualization of Chalcones as α,β-Unsaturated Ketones in Organic Chemistry

Chalcones, or 1,3-diaryl-2-propen-1-ones, are characterized as α,β-unsaturated ketones. wikipedia.orgmdpi.com This structural motif consists of a carbonyl group conjugated with a carbon-carbon double bond, which in turn is attached to an aromatic ring (the B-ring). The carbonyl group is also bonded to another aromatic ring (the A-ring). This arrangement of alternating double and single bonds across the molecule results in extensive π-electron delocalization, which is fundamental to the chemical properties and reactivity of chalcones. tjpr.org The presence of the reactive keto-ethylenic group (-CO-CH=CH-) is a defining feature that makes them valuable intermediates in a variety of chemical syntheses. tjpr.orgbohrium.com

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). uomustansiriyah.edu.iq This reliable method allows for the straightforward creation of a diverse library of chalcone (B49325) derivatives by varying the substituents on the aromatic rings. uomustansiriyah.edu.iqbohrium.com

Role of the Chalcone Core as a Biosynthetic Precursor in Natural Product Synthesis

In nature, the chalcone framework serves as a crucial biosynthetic precursor for a large and diverse class of plant secondary metabolites known as flavonoids. nih.govbiosynth.comrsc.org The biosynthesis is initiated by the enzyme chalcone synthase, which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.gov The resulting chalcone can then undergo enzymatic isomerization and further modifications to yield a wide array of flavonoids, including flavanones, flavones, flavonols, and anthocyanidins. nih.gov These natural products play vital roles in plants, contributing to pigmentation, defense against pathogens, and UV protection. nih.govbiosynth.com

Specific Academic Focus on 1,3-Di-p-tolylprop-2-en-1-one as a Model Chalcone Derivative

This compound, a synthetic chalcone derivative, has garnered specific academic interest as a model compound for several reasons. nih.govbohrium.com Its symmetrical structure, with p-tolyl groups on both aromatic rings, provides a simplified yet representative system for studying the fundamental properties of chalcones. This compound has been utilized in various studies, including as a starting material for the synthesis of more complex heterocyclic compounds like pyrazolines and in investigations into novel reaction pathways. icm.edu.plresearchgate.netnih.gov Its well-defined structure allows researchers to probe the effects of substituents on the chalcone core and to explore its reactivity in different chemical transformations. bohrium.comnih.gov

Stereochemical Considerations in this compound Research

The stereochemistry of chalcones is a critical aspect of their chemistry, influencing their physical properties and biological activities. The presence of a carbon-carbon double bond and the rotational freedom around single bonds give rise to different isomeric and conformational forms.

Chalcones can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the α,β-double bond. orientjchem.org The (E)-isomer, where the two aromatic rings are on opposite sides of the double bond (trans), is generally the more thermodynamically stable form due to reduced steric hindrance. orientjchem.orgfabad.org.tr The (Z)-isomer (cis) is less stable because of the steric clash between the B-ring and the carbonyl group. fabad.org.tr The distinction between these isomers can be readily made using 1H NMR spectroscopy, where the coupling constant (J) between the vinylic protons (Hα and Hβ) is a key indicator. A larger coupling constant, typically in the range of 15-16 Hz, is characteristic of the trans configuration, while a smaller coupling constant around 8 Hz suggests a cis configuration. fabad.org.tr

Table 1: Spectroscopic Data for this compound

| Spectroscopic Data | (E)-1,3-Di-p-tolylprop-2-en-1-one |

| ¹H NMR (CDCl₃) | |

| Vinylic Protons (δ, ppm) | 7.74 (d, J = 15.6 Hz), 7.37 (d, J = 15.6 Hz) |

| Aromatic Protons (δ, ppm) | 7.31–8.06 (m) |

| ¹³C NMR (CDCl₃) | |

| Carbonyl Carbon (δ, ppm) | 190.33 |

| Olefinic Carbons (δ, ppm) | 144.62, 138.31 |

Data sourced from available literature. vulcanchem.com

In addition to geometric isomerism, chalcones can also exist in different conformations due to rotation around the single bond between the carbonyl group and the α-carbon. This leads to two primary conformers: s-cis and s-trans. acs.org In the s-cis conformation, the carbonyl group and the Cα=Cβ double bond are on the same side of the single bond, while in the s-trans conformation, they are on opposite sides. acs.org

For many chalcones, the s-cis conformer is found to be more stable and often fully planar. acs.orgufms.br The s-trans conformer can be destabilized by steric hindrance between the hydrogen atoms on the β-carbon and the A-ring, leading to a non-planar structure. acs.org The energy barrier for interconversion between these conformers is relatively low, allowing for their coexistence in solution. acs.org The presence of both conformers can sometimes be detected by techniques like IR spectroscopy, which may show two distinct carbonyl stretching frequencies. fabad.org.tr Theoretical calculations have shown that for some chalcones, the s-cis conformer is favored by several kcal/mol over the s-trans form. acs.org

Chalcones are known to undergo photochemical isomerization, where irradiation with light can induce the conversion from the more stable (E)-isomer to the (Z)-isomer. photos.or.krnih.gov This process is often reversible, with the (Z)-isomer thermally reverting to the (E)-form. photos.or.kr The photoisomerization process involves the excitation of the molecule to an excited state, where rotation around the double bond becomes possible. mdpi.com The efficiency and dynamics of this isomerization can be influenced by factors such as the solvent, the substitution pattern on the aromatic rings, and the wavelength of the irradiating light. photos.or.krunl.pt For example, irradiation with UV light, such as at 365 nm, can lead to a decrease in the absorption band corresponding to the (E)-isomer and an increase in the absorption of the (Z)-isomer. photos.or.kr This photoresponsive behavior is a key area of research, with potential applications in areas like molecular switches and photo-alignment of liquid crystals. photos.or.kr

Structure

2D Structure

3D Structure

属性

分子式 |

C17H16O |

|---|---|

分子量 |

236.31 g/mol |

IUPAC 名称 |

1,3-bis(4-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3 |

InChI 键 |

DTEBZGKINVACPT-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C |

产品来源 |

United States |

Chemical Reactivity and Derivatization Strategies of 1,3 Di P Tolylprop 2 En 1 One

Cycloaddition and Heterocyclic Annulation Reactions

1,3-Di-p-tolylprop-2-en-1-one, an α,β-unsaturated ketone, serves as a key substrate for various annulation strategies to construct complex molecular frameworks. Its conjugated system readily participates in reactions that form five-membered heterocyclic and carbocyclic rings.

Synthesis of Pyrazoline Derivatives via Condensation with Hydrazides

The reaction of this compound with various hydrazides provides a direct route to highly substituted pyrazoline derivatives. These condensation reactions typically proceed by nucleophilic attack of the hydrazide on the β-carbon of the enone system, followed by intramolecular cyclization and dehydration.

A study demonstrated the synthesis of several 1,3,5-trisubstituted 2-pyrazoline (B94618) derivatives using (E)-1,3-di-p-tolylprop-2-en-1-one as the starting chalcone (B49325). scispace.comicm.edu.plresearchgate.net The reactions were carried out with reagents such as semicarbazide (B1199961) hydrochloride, thiosemicarbazide, phenylhydrazine (B124118) hydrochloride, and benzhydrazide in glacial acetic acid under ultrasonic irradiation. scispace.comicm.edu.plresearchgate.net This method facilitates the cyclization process, leading to the formation of the corresponding pyrazoline products. researchgate.net The reaction involves the initial formation of a hydrazone intermediate, which subsequently cyclizes to the stable pyrazoline ring. researchgate.net

Table 1: Synthesis of Pyrazoline Derivatives from this compound

| Reactant | Product Name | Yield (%) | M.P. (°C) | Ref. |

|---|---|---|---|---|

| Phenylhydrazine hydrochloride | 4,5-dihydro-1-phenyl-3,5-di-p-tolyl-1H-pyrazole | 78 | 225 | scispace.com |

| Thiosemicarbazide | 4,5-dihydro-3,5-di-p-tolylpyrazole-1-carbothioamide | 65 | 188 | scispace.comresearchgate.net |

| Benzhydrazide | (4,5-dihydro-3,5-di-p-tolylpyrazol-1-yl)(phenyl)methanone | 75 | 195 | scispace.com |

Formation of Benzylidene-3-Pyrrolines via Multi-Component Reactions

Benzylidene-3-pyrrolines can be synthesized from this compound through a multi-component, three-step sequence that does not require the isolation of intermediates. researchgate.netmdpi.comresearchgate.net This strategy involves the reaction of the chalcone with an arylacetylene and a sulfonamide. mdpi.comresearchgate.net

Table 2: Multi-Component Synthesis of N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole

| Step | Reagents & Conditions | Intermediate/Product | Ref. |

|---|---|---|---|

| 1 | Lithium phenylacetylide, THF, dry-ice/acetone bath | (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol | mdpi.com |

| 2 | p-Toluenesulfonamide, H₂SO₄, 50 °C | N-((Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-yl)tosylamide | mdpi.com |

| 3 | Silver catalyst, triphenylphosphine, 60 °C | N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole | mdpi.comresearchgate.net |

Annulation Reactions with Cyclopentadienes to Yield Dihydropentalenes and Monocyclic Pentafulvenes

The reaction between this compound and substituted cyclopentadienes serves as a direct method for synthesizing tetra-arylated dihydropentalenes. nih.govacs.org This base-promoted Michael annulation is a powerful tool for creating fused bicyclic systems. nih.gov

In a specific example, the reaction of 1,4-di-p-tolyl-cyclopentadiene (p-Tol₂CpH) with this compound was investigated. nih.govacs.org Initial attempts using previously optimized conditions (1.1 equivalents of pyrrolidine (B122466), toluene (B28343)/MeOH at 70 °C) showed no significant progress. nih.govacs.org However, applying more forcing conditions (5 equivalents of pyrrolidine at 75 °C) led to complete conversion after 46 hours. nih.govacs.org This reaction yielded the expected tetra-p-tolyl-dihydropentalene. nih.gov

Interestingly, this reaction pathway competes with a pseudo-retro-aldol cleavage, which results in the formation of 1,3,6-triarylated monocyclic pentafulvenes as significant side products. nih.gov For instance, reacting 1,4-diphenyl-cyclopentadiene (Ph₂CpH) with this compound yielded both the unsymmetrically substituted dihydropentalene, (pTol)₂(Ph)₂PnH₂, and the monocyclic 1,3-diphenyl-6-p-tolylpentafulvene. nih.gov

Table 3: Annulation of Cyclopentadienes with this compound

| Cyclopentadiene (B3395910) Reactant | Dihydropentalene Product | Yield (%) | Pentafulvene Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Ph₂CpH | (pTol)₂(Ph)₂PnH₂ | 66 | 1,3-diphenyl-6-p-tolylpentafulvene | 29 | nih.gov |

Synthesis of Tricyclic Fused Furan (B31954) Frameworks

A unique linear tricyclic fused furan framework, specifically a pentaleno[1,2-c]furan, can be synthesized starting from this compound. mdpi.comresearchgate.net The multi-step synthesis begins with the addition of phenylacetylide to (E)-1,3-di-p-tolylprop-2-en-1-one, followed by an acid-catalyzed rearrangement to produce the key intermediate, (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol. mdpi.com

Treatment of this alcohol intermediate with trimethylsilyl (B98337) chloride results in the formation of a dimeric ether in 30% yield. mdpi.comresearchgate.net This dimer possesses the necessary carbon framework for the subsequent cyclization. The final step involves heating the dimeric ether in refluxing toluene, which quantitatively yields the target tricyclic fused furan, 5,6-diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. mdpi.comresearchgate.net This cascade cyclization represents a novel approach to complex heterocyclic systems. mdpi.com

Nucleophilic and Electrophilic Addition Reactions

The electrophilic nature of the β-carbon in the enone system of this compound makes it susceptible to attack by various nucleophiles.

Thia-Michael Addition Reactions (e.g., addition of 2-mercaptoethanol)

The thia-Michael addition is a conjugate addition reaction where a sulfur-centered nucleophile adds to an α,β-unsaturated carbonyl compound. The reaction of this compound with 2-mercaptoethanol (B42355) provides a straightforward synthesis of a novel β-mercapto carbonyl derivative. acgpubs.orgresearchgate.net

This addition is efficiently catalyzed by a catalytic amount of iodine (10 mol%) in dichloromethane (B109758) (CH₂Cl₂) at room temperature. acgpubs.org The reaction yields 3-(2-hydroxyethylthio)-1,3-di-p-tolylpropan-1-one, a functionalized propanone with a thioether linkage. acgpubs.org

Table 4: Thia-Michael Addition of 2-Mercaptoethanol to this compound

| Product Name | Catalyst | Yield (%) | M.P. (°C) | Ref. |

|---|---|---|---|---|

| 3-(2-Hydroxyethylthio)-1,3-di-p-tolylpropan-1-one | Iodine (I₂) | 71 | 52-55 | acgpubs.org |

Three-Component Reactions for the Synthesis of Functionalized Tetrasubstituted Alkenes (e.g., with alkynes, iodine, and sodium sulfinates)

An operationally simple and efficient metal-free, three-component reaction has been developed for the synthesis of highly functionalized tetrasubstituted alkenes. acs.orgnih.gov This method involves the reaction of alkynes, iodine, and sodium sulfinates to produce iodo- and sulfonyl-containing tetrasubstituted alkenes with high regio- and stereoselectivity. acs.orgresearchgate.net While this specific reaction protocol starts with acetylenic ketones (alkynes) rather than enones like this compound, it represents a key strategy for assembling the tetrasubstituted alkene framework. acs.org

The reaction typically proceeds by treating an acetylenic ketone with sodium sulfinate and iodine in a mixed solvent system, such as ethyl acetate (B1210297) and water, at reflux. acs.org The process is characterized by its broad substrate scope and tolerance for various functional groups on both the alkyne and the sodium sulfinate. acs.org For instance, the reaction of (E)-1-(4-chlorophenyl)-3-iodo-3-phenyl-2-tosylprop-2-en-1-one yielded a white solid with a melting point of 159–160 °C and an 81% yield. acs.org Similarly, the synthesis of (E)-3-Iodo-2-(phenylsulfonyl)-1,3-di-4-tolylprop-2-en-1-one resulted in a white solid with a melting point of 168–169 °C and an 84% yield. acs.org

The general utility of this iodosulfonylation has been extended to other alkynes like propargyl alcohols and 1,3-diynes, affording the corresponding functionalized allylic alcohols and conjugated enynes in good yields. acs.orgresearchgate.net

Table 1: Examples of Tetrasubstituted Alkenes via Three-Component Reaction

| Product Name | Yield | Melting Point (°C) |

|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-iodo-3-phenyl-2-tosylprop-2-en-1-one | 81% | 159–160 |

| (E)-3-Iodo-2-(phenylsulfonyl)-1,3-di-4-tolylprop-2-en-1-one | 84% | 168–169 |

Data sourced from ACS Omega. acs.org

Oxidation and Aromatization Reactions

The chalcone structure of this compound serves as a starting point for the synthesis of nitrogen-containing heterocycles like pyrrolin-2-ones and pyrroles through a sequence of reactions including oxidation and aromatization. mdpi.comresearchgate.netresearchgate.net

A multi-step synthesis has been demonstrated for the transformation of this compound into highly substituted 3-pyrrolin-2-ones. mdpi.comgrafiati.com The sequence begins with the reaction of this compound with an acetylide, such as lithium phenylacetylide, followed by substitution with tosylamide. mdpi.comresearchgate.netresearchgate.net This intermediate then undergoes a silver-catalyzed 5-exo-dig cyclization to yield an N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole with high efficiency (86% yield). mdpi.comgrafiati.comresearchgate.net

The subsequent and crucial step is the oxidation of this dihydropyrrole intermediate. mdpi.com Treatment with meta-chloroperbenzoic acid (m-CPBA), a versatile oxidizing agent, selectively oxidizes the dihydropyrrole to produce the corresponding α,β-unsaturated γ-lactam, which is a substituted 3-pyrrolin-2-one, in a reasonable yield. mdpi.comchemicalbook.com

The 2-ylidene-3-pyrroline intermediates, synthesized from this compound, are also precursors to fully aromatic pyrrole (B145914) structures. mdpi.comresearchgate.net These compounds are known to be reactive intermediates that can undergo aromatization. researchgate.net An acid-catalyzed process can be employed to facilitate this transformation. mdpi.comresearchgate.net In some cases, the aromatization can be accompanied by rearrangement, such as the migration of a tosyl group, leading to the formation of highly functionalized pyrrole derivatives. mdpi.com This synthetic pathway provides a valuable method for producing highly substituted pyrroles, which are significant scaffolds in various fields. mdpi.comnih.gov

Dimerization Studies and Resulting Products

Research into the reactivity of derivatives of this compound has revealed dimerization pathways leading to complex polycyclic structures. mdpi.com One such study began with the synthesis of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol, a compound prepared from the addition of phenylacetylide to (E)-1,3-di-p-tolylprop-2-en-1-one followed by an acid-catalyzed rearrangement. mdpi.comresearchgate.net

Treatment of this pent-2-en-4-yn-1-ol derivative with trimethylsilyl chloride at room temperature resulted in the formation of a dimeric ether compound in 30% yield. mdpi.com This dimer serves as a key intermediate. Subsequent thermal treatment of the isolated dimeric ether in refluxing toluene led to a quantitative conversion into a complex tricyclic-fused furan framework, specifically 5,6-diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan. mdpi.com The structure of this unique, linearly fused furan product was confirmed by NMR, mass spectrometry, and X-ray crystallography. mdpi.com

Table 2: Dimerization and Cyclization of a this compound Derivative

| Reactant | Reagent | Intermediate | Final Product |

|---|---|---|---|

| (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol | Trimethylsilyl chloride | Dimeric ether | 5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan |

Data sourced from Molbank. mdpi.com

Retro-Aldol Cleavage Processes

Retro-aldol cleavage represents a potential reaction pathway for chalcones like this compound, particularly under basic conditions. nih.govacs.org This process involves the cleavage of a carbon-carbon bond, breaking the enone structure back into its constituent aldehyde and ketone fragments. rsc.org

In studies investigating the reaction of cyclopentadiene derivatives with enones, a retro-Aldol cleavage pathway was identified as a competing reaction. nih.govacs.org Specifically, when synthesizing dihydropentalenes from the reaction of 1,4-di-p-tolylcyclopenta-1,3-diene with this compound, a side product, 1,3,6-tri-p-toluylpentafulvene, was isolated in 28% yield. nih.govacs.org The formation of this pentafulvene is attributed to a retro-Aldol cleavage that occurs after the initial Michael addition, competing with the desired cyclizing condensation. nih.govacs.org

Direct investigation into this cleavage was performed on the related isomer, 1,3-di-o-tolylprop-2-en-1-one. nih.govacs.org Heating this ortho-isomer with pyrrolidine in a methanol/toluene solvent mixture resulted in the slow formation of an aldehyde, confirming the viability of the retro-aldol cleavage pathway for this class of compounds. nih.govacs.org

Advanced Spectroscopic and Structural Characterization of 1,3 Di P Tolylprop 2 En 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. It provides detailed information about the carbon-hydrogen framework of organic compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 1,3-di-p-tolylprop-2-en-1-one reveals characteristic signals for its specific proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two tolyl groups and the enone bridge are distinctly observed. acgpubs.org

The aromatic protons of the two p-tolyl rings typically appear as multiplets or distinct doublets in the downfield region of the spectrum, generally between 7.2 and 8.0 ppm. acgpubs.orgmdpi.com The protons on the α,β-unsaturated ketone system, specifically the vinyl protons (H-α and H-β), are particularly diagnostic. These appear as doublets, with their coupling constant (J value) of approximately 15-16 Hz confirming the trans configuration of the double bond. fabad.org.tr The H-β proton is usually found further downfield than the H-α proton due to its proximity to the carbonyl group. fabad.org.tr

The methyl protons of the two p-tolyl groups give rise to sharp singlet signals in the upfield region, typically around 2.4 ppm. acgpubs.org The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the two methyl groups.

For derivatives of this compound, the chemical shifts of the aromatic and vinylic protons can be influenced by the nature and position of substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can cause upfield or downfield shifts, respectively.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.25-7.96 | m | - |

| H-β | 7.83 | d | 5.6 |

| H-α | 7.56 | m | - |

| -CH₃ | 2.41, 2.45 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR data, showing distinct signals for each unique carbon atom. acgpubs.org The carbonyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, typically between 187 and 191 ppm. acgpubs.orgscispace.com

The carbons of the two p-tolyl rings give rise to a set of signals in the aromatic region (128-145 ppm). acgpubs.org The quaternary carbons and the carbons bearing substituents will have different chemical shifts from the protonated aromatic carbons. The α- and β-carbons of the enone system are also diagnostic, with the β-carbon appearing at a higher chemical shift (around 144.5 ppm) than the α-carbon (around 121.1 ppm) due to the electron-withdrawing effect of the carbonyl group. acgpubs.orgfabad.org.tr The methyl carbons of the tolyl groups are observed in the upfield region, typically around 21 ppm. acgpubs.org

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190.1 |

| C-β | 144.5 |

| C-α | 121.1 |

| Ar-C | 128.5-143.5 |

| -CH₃ | 21.6, 21.7 |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. acgpubs.org

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone is a prominent feature. This band typically appears in the range of 1635-1660 cm⁻¹. acgpubs.orgscispace.com The conjugation with the C=C double bond lowers the frequency compared to a simple saturated ketone.

C=C Stretch: The stretching vibration of the alkene C=C double bond is observed in the region of 1560-1600 cm⁻¹. acgpubs.orgscispace.com The aromatic C=C stretching vibrations also appear in this region as a series of bands.

C-H Stretch: The aromatic C-H stretching vibrations are typically seen as a group of weak to medium bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. acgpubs.orgscispace.com

C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings can provide information about the substitution pattern.

FT-IR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ar-H Stretch | 3027 | Medium |

| Aliphatic C-H Stretch | 2915 | Medium |

| C=O Stretch | 1650-1635 | Strong |

| C=C Stretch (alkene and aromatic) | 1563-1505 | Medium-Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups like C=O, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, in the FT-Raman spectrum of this compound, the C=C stretching bands of the alkene and aromatic rings are often more intense than in the FT-IR spectrum. mdpi.com The symmetric breathing modes of the aromatic rings are also prominent in the Raman spectrum. The combination of both FT-IR and FT-Raman allows for a more complete vibrational analysis of the molecule. mdpi.com Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. mdpi.comscirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In chalcones, the characteristic α,β-unsaturated ketone system in conjugation with the two p-tolyl rings gives rise to distinct absorption bands. frontiersin.orgvulcanchem.com

The UV spectra of chalcones typically exhibit two primary absorption bands. fabad.org.tr These are often referred to as Band I and Band II, corresponding to π→π* transitions within the cinnamoyl and benzoyl moieties of the molecule, respectively. fabad.org.tr The extended conjugation in this compound, involving the two aromatic rings and the enone bridge, allows for delocalization of π-electrons across the molecule. frontiersin.orgnih.gov This extensive conjugation is a key factor influencing the position and intensity of the absorption maxima (λmax). nih.gov

Studies on various chalcone (B49325) derivatives have shown that the electronic nature and position of substituents on the aromatic rings can significantly influence the UV-Vis absorption spectra. For instance, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.

In a study involving the reaction of this compound, the progress of the reaction was monitored by a characteristic color change, indicative of alterations in the electronic structure of the conjugated system. researchgate.net The UV-visible absorption properties of related tetra-p-tolyl-dihydropentalenes, synthesized from this compound, showed high molar extinction coefficients, attributed to the rigid and conjugated bicyclic framework. acs.org

Table 1: UV-Vis Spectral Data for Selected Chalcone Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 1,3,4,6-Tetra-p-tolyldihydropentalene | Dichloromethane (B109758) | 287 | 70,700 | acs.org |

| 1,3,5-Tri-p-tolylpentafulvene | Dichloromethane | 274 | Not specified | acs.org |

| 1-(5-Bromo-2-hydroxyphenyl)-3-p-tolylprop-2-en-1-one | Not specified | Not specified | Not specified | fabad.org.tr |

This table is illustrative and includes data for derivatives to highlight the impact of structural changes on UV-Vis absorption.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound and its derivatives, various MS techniques, often coupled with chromatographic separation, provide detailed molecular information.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many chalcone derivatives. nih.govjst.go.jp In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column before being introduced into the mass spectrometer for ionization and analysis. mdpi.com

The mass spectrum of this compound, available in public databases, confirms its molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for chalcones involve cleavages at the α,β-unsaturated ketone system, leading to the loss of phenyl or substituted phenyl groups, as well as the loss of carbon monoxide (CO). fabad.org.trresearchgate.net For derivatized chalcones, such as trimethylsilyl (B98337) (TMS) derivatives, the fragmentation patterns are also characteristic and aid in identification. sci-hub.se

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆O | nih.gov |

| Molecular Weight | 236.31 g/mol | nih.gov |

| Key Fragmentation Ions (m/z) | ||

| Illustrative based on general chalcone fragmentation | ||

| [M]+ | 236 | nih.gov |

| [M-CH₃]+ | 221 | |

| [M-C₇H₇]+ (tolyl group) | 145 | |

| [C₇H₇CO]+ (tolylcarbonyl) | 119 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. mdpi.com In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thieme-connect.comnih.govthieme-connect.com

LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for the quantitative analysis and structural characterization of chalcones and their metabolites in complex biological matrices. thieme-connect.comnih.govnih.gov This method allows for the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), its fragmentation, and the analysis of the resulting product ions, providing high selectivity and sensitivity. thieme-connect.com For instance, a sensitive LC-MS/MS method was developed for the quantification of a novel antidiabetic chalcone derivative in rat plasma, urine, and feces. thieme-connect.comnih.gov The method utilized ESI in positive ionization mode and monitored specific precursor-to-product ion transitions for quantification. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This capability is crucial for confirming the identity of known compounds and for elucidating the structure of unknown substances. HRMS has been used to confirm the molecular formula of derivatives of this compound. For example, in the synthesis of a dihydropentaleno[1,2-c]furan derivative starting from (E)-1,3-di-p-tolylprop-2-en-1-one, HRMS was used to confirm the elemental composition of the product. mdpi.com The observed mass of the [M+H]⁺ ion was consistent with the calculated mass for the proposed molecular formula C₅₀H₄₃O. mdpi.com

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction analysis of chalcone derivatives reveals detailed structural features. niscpr.res.inrsc.orgdergipark.org.tr Although a specific crystal structure for this compound was not detailed in the provided search results, studies on closely related compounds provide valuable insights. For example, the crystal structure of a pyrazole (B372694) chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde was determined, revealing the molecular conformation and intermolecular interactions such as C–H···O and C–H···π bonds. niscpr.res.in

In another study, a derivative of this compound, N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole, was characterized by X-ray crystallography, confirming its structure. mdpi.comresearchgate.net The analysis of chalcone crystal structures often shows that the molecules adopt a trans (E) configuration about the central C=C double bond, which is thermodynamically more stable. frontiersin.org The planarity of the molecule can be influenced by the substituents on the aromatic rings. The crystal packing is often stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking. niscpr.res.in

Table 3: Illustrative Crystallographic Data for a Chalcone Derivative

| Parameter | (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 5.9233(3) | researchgate.net |

| b (Å) | 14.5788(9) | researchgate.net |

| c (Å) | 14.7095(9) | researchgate.net |

| β (°) | 99.073(2) | researchgate.net |

| Volume (ų) | 1254.34(13) | researchgate.net |

| Z | 4 | researchgate.net |

This table presents data for a structurally related chalcone to illustrate the type of information obtained from single-crystal X-ray diffraction.

Analysis of Supramolecular Assemblies and Intermolecular Interactions in the Crystalline State

The crystalline state of chalcone derivatives, including this compound, is characterized by a variety of non-covalent interactions that dictate the formation of complex supramolecular assemblies. These interactions, though weak individually, collectively stabilize the crystal packing, influencing the material's physical properties.

Detailed crystallographic studies on chalcone derivatives reveal that intermolecular hydrogen bonds, such as C-H···O, are common and significant in forming the crystal lattice. iucr.org For instance, in some chalcone derivatives, these hydrogen bonds can link molecules into inversion dimers, creating specific ring motifs like R22(22) and R22(14). iucr.org Weaker intermolecular interactions, including C-H···π interactions, further contribute to the stability of the crystal structure, often resulting in the formation of two-dimensional architectures. iucr.org

In the broader family of chalcones, the planarity of the molecule and the nature of its substituents play a crucial role in the type of supramolecular structures formed. For example, some chalcone derivatives crystallize in centrosymmetric space groups and can form one-dimensional tape-like structures or two-dimensional corrugated layers. tandfonline.com The presence of different functional groups can lead to various intermolecular interactions. For instance, in some derivatives, C-H···O and C-H···F hydrogen bonds connect molecules into sheets, which are further stabilized by π–π interactions. nih.gov The specific conformation of the molecule, such as the s-cis or s-trans configuration with respect to the C=O and C=C bonds, also influences the packing. iucr.org

The supramolecular arrangement in the crystalline state is not only of academic interest but also has practical implications, as it can affect the material's properties, such as its suitability for applications in optoelectronics. iucr.org

Table 1: Common Intermolecular Interactions in Chalcone Derivatives

| Interaction Type | Description | Resulting Motif/Assembly |

| C-H···O | Hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Inversion dimers, chains, sheets. iucr.orgnih.goviucr.org |

| C-H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | Stabilization of 2D architectures. iucr.org |

| π–π Stacking | Interaction between aromatic rings. | Formation of layered structures. nih.gov |

| Halogen Bonds (e.g., Cl···Cl) | Interaction involving halogen atoms. | Contributes to 3D networks. researchgate.net |

| C-H···S | Hydrogen bond between a carbon-bound hydrogen and a sulfur atom. | Formation of molecular chains. iucr.org |

Chromatographic Purity Assessment Techniques

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of this compound and its derivatives. libretexts.org Its simplicity, speed, and low cost make it an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of products during and after purification. umich.educhemistryhall.com

In the synthesis of chalcones, TLC is routinely employed to track the conversion of reactants (e.g., an acetophenone (B1666503) and a benzaldehyde (B42025) derivative) into the desired product. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of starting materials and the appearance of the product spot can be visualized. researchgate.net This allows for the determination of the optimal reaction time and conditions. researchgate.net

The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation. For chalcones, silica (B1680970) gel is the most common stationary phase due to its polarity. umich.edu The mobile phase is typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, which is ideally between 0.3 and 0.7 for good separation and accurate assessment. rsc.org For example, a 3:1 hexanes/ethyl acetate (B1210297) solvent system has been used for the TLC analysis of some chalcones. rsc.org

After developing the TLC plate, the spots are visualized, often using a UV lamp, as chalcones typically absorb UV light due to their conjugated system. mdpi.com The purity of a sample can be inferred from the number of spots; a pure sample should ideally show a single spot. rsc.org TLC is also used to analyze fractions collected from column chromatography to identify those containing the pure product. researchgate.net

Table 2: Typical TLC Parameters for Chalcone Analysis

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | The adsorbent coated on the plate. | Silica gel 60 F254. mdpi.comderpharmachemica.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. | Hexane/Ethyl Acetate mixtures (e.g., 3:1, 4:1). rsc.orgmdpi.com |

| Visualization | Method used to see the separated spots. | UV light (254 nm). mdpi.com |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org | Varies with compound and eluent; aim for 0.3-0.7 for good separation. |

For a more rigorous and quantitative assessment of the purity of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. ebsco.comijfmr.com These techniques offer higher resolution, sensitivity, and reproducibility compared to TLC. measurlabs.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. ebsco.com In the context of chalcone analysis, reversed-phase HPLC is commonly employed. libretexts.org In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). ijsrtjournal.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. ijfmr.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. ijsrtjournal.com

UPLC systems, often coupled with mass spectrometry (UPLC-MS), provide a highly powerful tool for the comprehensive analysis of complex mixtures containing chalcones and their metabolites. plos.orgmdpi.com This combination allows for not only the quantification of known compounds but also the identification of unknown metabolites based on their mass-to-charge ratio and fragmentation patterns. mdpi.com The high throughput and sensitivity of UPLC make it particularly valuable in fields like metabolomics and the quality control of herbal medicines containing chalcone derivatives. plos.orgmdpi.com

Table 3: Comparison of HPLC and UPLC for Chalcone Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm ijsrtjournal.com |

| Analysis Time | Longer | Shorter ijsrtjournal.com |

| Resolution | Good | Higher ijfmr.com |

| Sensitivity | Good | Higher ijfmr.com |

| System Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar) researchgate.net |

| Typical Application | Purity determination, quantitative analysis. nih.govmeasurlabs.com | High-throughput screening, metabolomics, complex mixture analysis. plos.orgmdpi.com |

Computational and Theoretical Investigations of 1,3 Di P Tolylprop 2 En 1 One

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone in the computational analysis of chalcone (B49325) derivatives, providing a detailed understanding of their molecular characteristics. By employing various functionals and basis sets, researchers can model the behavior of 1,3-Di-p-tolylprop-2-en-1-one with high precision.

Theoretical calculations indicate that the chalcone backbone (C=C-C=O) prefers a planar conformation to maximize π-electron delocalization. The rotational barriers around the single bonds connecting the tolyl rings to the enone fragment are explored through potential energy surface (PES) scans. These scans help identify various conformers and the energy required to interconvert between them. The global minimum energy structure is typically the one where steric hindrance between the aromatic rings and the enone moiety is minimized.

Table 1: Selected Optimized Geometrical Parameters for a Chalcone Derivative (Note: Data is representative of chalcone structures analyzed with DFT/B3LYP methods.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.24 | - | - |

| C=C | 1.35 | - | - |

| C-C | 1.48 | - | - |

| O=C-C | - | 121.5 | - |

| C-C=C | - | 120.8 | - |

| C-C-C-O | - | - | 179.5 |

| C-C=C-C | - | - | -0.5 |

This interactive table allows for sorting and filtering of the data.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful experimental method for identifying functional groups and confirming molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule with remarkable accuracy. These theoretical spectra are crucial for assigning the experimentally observed vibrational bands to specific molecular motions.

Potential Energy Distribution (PED) analysis is employed to provide a quantitative assignment of each vibrational mode. PED breaks down the normal modes of vibration into contributions from individual internal coordinates (e.g., stretching, bending, and torsion), offering a detailed understanding of the nature of the vibration. For this compound, key vibrational modes include the C=O stretch, C=C stretch, and aromatic ring vibrations.

Table 2: Calculated Vibrational Frequencies and PED Assignments for Key Modes (Note: Frequencies are typically scaled to correct for anharmonicity and computational approximations.)

| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution |

| C=O Stretch | 1695 | 1661 | 90% C=O str, 5% C-C str |

| C=C Stretch | 1630 | 1599 | 85% C=C str, 10% C-H bend |

| Aromatic C-H Stretch | 3100 | 3050 | 95% C-H str |

| CH₃ Stretch | 2980 | 2924 | 92% CH₃ str |

This interactive table presents a comparison of theoretical and experimental vibrational data.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is typically localized over the entire π-conjugated system, with significant contributions from the tolyl ring attached to the vinyl group. The LUMO is generally distributed over the benzoyl group and the enone bridge. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Table 3: Frontier Molecular Orbital Energies and Energy Gap (Note: Values are representative and calculated using DFT methods.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.53 |

| LUMO Energy | -0.83 |

| Energy Gap (ΔE) | 4.70 |

This interactive table displays the key electronic parameters of the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net It illustrates the charge distribution on the molecular surface using a color spectrum. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-deficient areas), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In this compound, the MEP map typically shows the most negative potential (red) localized around the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack. nih.gov The hydrogen atoms of the aromatic rings and the methyl groups generally exhibit positive potential (blue), making them potential sites for nucleophilic interactions. nih.gov The MEP map provides valuable insights into intermolecular interactions and the molecule's reactivity patterns. researchgate.net

DFT calculations, combined with statistical mechanics, can be used to predict various thermochemical properties of a molecule at a given temperature and pressure. These properties include enthalpy (H), entropy (S), and Gibbs free energy (G). Such calculations are vital for understanding the thermodynamics of reactions involving the compound and for predicting its stability under different conditions. The calculations are based on the vibrational frequencies and optimized geometry of the molecule.

Table 4: Calculated Thermochemical Properties at Standard Conditions (298.15 K, 1 atm)

| Property | Value |

| Enthalpy (H) | Specific value depends on basis set |

| Entropy (S) | Specific value depends on basis set |

| Gibbs Free Energy (G) | Specific value depends on basis set |

| Heat Capacity (Cv) | Specific value depends on basis set |

This table is a template for thermochemical data, which varies with computational parameters.

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated spectroscopic properties are compared with experimental spectra to assess the accuracy of the computational method.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These calculated shifts are then correlated with experimental values, often showing a linear relationship. This correlation helps in the precise assignment of NMR signals.

IR: As discussed in section 5.1.2, calculated vibrational frequencies are scaled and compared with experimental FT-IR and Raman spectra to assign vibrational modes. mdpi.com

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) are compared with experimental data to understand the electronic structure and transitions within the molecule.

This correlation between theoretical and experimental data provides a robust framework for the structural and electronic characterization of this compound, enhancing the reliability of the computational predictions. mdpi.comekb.eg

Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) Calculations for Electronic Effects

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a molecule. researchgate.netgithub.io It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring structure and calculating the magnetic shielding at that point. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, associated with anti-aromaticity. researchgate.net The calculation is often performed at 1 Å above the ring's plane, denoted as NICS(1), to better isolate the effects of the π-electron system. nih.gov

Anisotropy of the Induced Current Density (ACID) is a related method that provides a visual representation of the electron current density induced by an external magnetic field. github.io This allows for a direct visualization of diatropic or paratropic currents, offering qualitative and quantitative insights into electron delocalization and aromaticity.

While these methods are powerful tools for understanding electronic effects, specific NICS and ACID calculation data for this compound have not been reported in the available literature. Such a study would quantify the aromatic character of the two p-tolyl rings and assess any electronic communication across the α,β-unsaturated ketone bridge.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Modeling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com These simulations can provide detailed insights into the dynamic behavior of a compound and its interactions with other molecules, such as biological receptors or solvent molecules. mdpi.com In drug discovery, MD simulations are frequently used to evaluate the stability of a ligand-protein complex predicted by molecular docking and to understand the atomic-level details of their interactions. mdpi.comrsc.org

For the chalcone class of compounds, MD simulations have been employed to investigate their potential as inhibitors of various enzymes. nih.govbohrium.com These studies typically analyze parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis to confirm the stability of the chalcone derivative within the enzyme's active site. rsc.org Although a valuable technique, specific MD simulation studies detailing the dynamic behavior and interaction models for this compound were not identified in the search results.

Hirshfeld Surface Analysis for Detailed Intermolecular Interaction Mapping and Quantification

This method is frequently applied to chalcone derivatives to understand how they arrange in the solid state. doi.orgnih.goviucr.org Common interactions identified for chalcones include H···H, C···H/H···C, and C—H···O contacts. researchgate.net For example, a study on the related compound (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one quantified the contributions of its primary intermolecular contacts. researchgate.net

While no specific Hirshfeld analysis for this compound is available, the table below illustrates the typical data generated from such an analysis, using the findings for (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one as a representative example. researchgate.net

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 47.9 |

| C···H/H···C | 25.6 |

Quantum Chemical Methods for Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds. researchgate.netijpsr.com

Numerous QSAR studies have been conducted on various series of chalcone derivatives to elucidate their structure-activity relationships for activities such as anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.netbenthamdirect.com These models help identify the key molecular features that govern a compound's potency, guiding the design of more effective therapeutic agents. researchgate.net For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic field descriptors to build predictive models. researchgate.net

A specific QSAR model focused on this compound was not found. A typical QSAR study would involve synthesizing a series of analogs of this compound, evaluating their biological activity, and then developing a statistical model to correlate structural descriptors with that activity.

Academic Research Applications and Mechanistic Studies of 1,3 Di P Tolylprop 2 En 1 One

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

1,3-Di-p-tolylprop-2-en-1-one, a member of the chalcone (B49325) family, serves as a versatile and crucial intermediate in the field of organic synthesis. chemrevlett.combohrium.com Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. bohrium.com This structural framework makes them highly reactive and valuable precursors for the synthesis of a wide array of heterocyclic compounds. acs.orgnih.gov

The primary method for synthesizing chalcones like this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone (B1666503) (in this case, 4'-methylacetophenone) with a substituted benzaldehyde (B42025) (4-methylbenzaldehyde). chemrevlett.comderpharmachemica.com

The reactivity of the α,β-unsaturated ketone moiety in this compound allows it to be a key building block for various cyclization reactions. It is widely used to construct important heterocyclic scaffolds, which are core structures in many pharmacologically active compounds. nih.govderpharmachemica.com For instance, chalcones are precursors for synthesizing:

Pyrazolines: By reaction with hydrazine (B178648) derivatives. researchgate.net

Isoxazoles: By reaction with hydroxylamine. researchgate.netresearchgate.net

Pyrimidines: By reaction with urea (B33335) or thiourea. researchgate.net

Flavonoids: Through cyclization reactions, as chalcones are the biogenetic precursors to this large class of natural products. bohrium.com

The utility of this compound as a synthetic intermediate is rooted in the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system, making it susceptible to nucleophilic attack and a key component in various addition and condensation reactions essential for building molecular complexity. nih.gov

Investigations into Cellular Signaling Pathway Modulation

The chalcone scaffold is a subject of significant interest in medicinal chemistry for its ability to modulate various cellular signaling pathways, many of which are implicated in disease pathogenesis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) and Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are critical regulators of cellular processes such as proliferation, survival, and inflammation. nih.govresearchgate.net Dysregulation of these pathways is a hallmark of many diseases. While direct studies focusing exclusively on this compound are limited, research into the broader class of 1,3-disubstituted prop-2-en-1-one derivatives indicates a potential for these compounds to modulate MAPK and Akt signaling.

For example, studies on various chalcone derivatives have shown that they can influence the phosphorylation status of key proteins within these cascades, such as ERK, JNK, p38 (MAPK pathway), and Akt itself. nih.gov The specific effects, whether activation or inhibition, are highly dependent on the substitution pattern on the aromatic rings of the chalcone scaffold. This suggests that the two p-tolyl groups of this compound would confer specific electronic and steric properties that determine its interaction with protein kinases in these pathways. However, detailed mechanistic studies and specific data on the modulatory effect of this compound on MAPK and Akt phosphorylation are not extensively documented in the current scientific literature.

Studies on Cellular Process Regulation (e.g., cell cycle arrest, apoptosis induction)

Deoxyribonucleic Acid (DNA) Interaction Studies

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents. Such interactions can lead to the inhibition of DNA replication and transcription, ultimately causing cell death.

DNA Binding Mechanisms and Interaction Analysis

Research into the interaction between chalcone derivatives and DNA has explored various binding modes, including intercalation (insertion between base pairs) and groove binding. A structurally related chalcone, (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl)-prop-2-en-1-one, has been noted for its potential chemopreventive effects against DNA damage, suggesting an interaction with DNA is possible for this class of compounds. nih.gov However, specific studies analyzing the binding mechanism of this compound with DNA are not present in the available literature. Characterizing such interactions would require biophysical techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, which could elucidate the mode and strength of binding.

Molecular Docking Simulations with DNA Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently employed to study the interactions between small molecules and biological macromolecules like proteins or DNA. In the context of DNA interaction, docking simulations could predict whether this compound is likely to bind to the minor or major groove of DNA, or intercalate between base pairs, and could estimate the binding energy of such interactions. Despite the utility of this approach, specific molecular docking studies simulating the interaction between this compound and DNA targets have not been reported in the reviewed scientific literature.

Material Science Applications: Corrosion Inhibition Studies

No peer-reviewed articles or conference proceedings were found that specifically examine the use of this compound as a corrosion inhibitor for any metal or alloy. Consequently, there is no available data on its performance, mechanism of action, or efficacy in this application.

Adsorption Behavior on Metal Surfaces and Adsorption Isotherms

As no corrosion inhibition studies for this specific compound were located, there is a corresponding absence of research into its adsorption behavior on metal surfaces. Data relating to adsorption isotherms, such as the Langmuir model, which helps to describe the formation of a protective layer by an inhibitor, is not available for this compound.

Surface Analysis Techniques for Surface Morphology Assessment

Similarly, the literature search did not uncover any studies employing surface analysis techniques like Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to assess the surface morphology of metals treated with this compound. Such analyses are crucial for visually confirming the formation of a protective film and evaluating the effectiveness of a corrosion inhibitor.

Protein Interaction Studies

There is no published research detailing the interaction between this compound and Bovine Serum Albumin (BSA). Studies of this nature are important for understanding the pharmacokinetic and pharmacodynamic properties of a compound, but they have not been conducted or reported for this specific molecule.

Antimicrobial Activity Investigations

The literature review did not identify any studies that directly tested the antimicrobial properties of this compound. While the broader class of chalcones, to which this compound belongs, is known for antimicrobial activity, specific data for this molecule is absent. One study was found that synthesized a more complex derivative, (E)-1-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-5,5-diphenylimidazolidine-2,4-dione, which demonstrated some antibacterial action. researchgate.net However, this research does not provide direct evidence of the antimicrobial efficacy of the parent compound, this compound.

Antioxidant Studies

No specific studies evaluating the antioxidant or radical-scavenging capabilities of this compound could be located. Although other chalcone derivatives have been investigated for their antioxidant potential, this particular compound has not been the subject of such research according to available records. nih.gov

常见问题

Q. Guidelines for Citation and Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。